3-Methoxypyridine-4-boronic acid hydrate
Overview
Description
3-Methoxypyridine-4-boronic acid hydrate is a chemical compound with the empirical formula C6H10BNO4 . It has a molecular weight of 170.96 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 3-Methoxypyridine-4-boronic acid hydrate is O.COc1cnccc1B(O)O . The InChI is 1S/C6H8BNO3.H2O/c1-11-6-4-8-3-2-5(6)7(9)10;/h2-4,9-10H,1H3;1H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methoxypyridine-4-boronic acid hydrate are not available, boronic acids are known to be involved in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
3-Methoxypyridine-4-boronic acid hydrate is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Fluorescence Quenching in Sensor Design
Boronic acid derivatives like 3-Methoxypyridine-4-boronic acid hydrate are studied for their fluorescent properties, which are valuable in sensor design. Research on fluorescence quenching of similar compounds in various solvents has been explored, contributing to the development of novel sensors (Melavanki, 2018).
Role in Supramolecular Structures
These compounds play a significant role in forming supramolecular structures. For instance, studies on boronic acid derivatives have shown their ability to form complex structures with different spatial configurations, impacting materials science and nanotechnology (Thilagar et al., 2011).
Pharmaceutical Compound Formation
In pharmaceutical research, compounds like 3-Methoxypyridine-4-boronic acid hydrate are important for understanding the formation of multiple layer hydrates in complex pharmaceutical compounds. This knowledge is crucial for optimizing drug formulation and stability (Zhao et al., 2009).
Electrophilic Activation in Drug Synthesis
Boronic acid derivatives are instrumental in the electrophilic activation of other compounds, a critical step in drug synthesis. They enable efficient synthesis of vital pharmacophores under ambient conditions, highlighting their potential in pharmaceutical industries (Ke et al., 2022).
Self-Assembly in Chemical Research
These compounds are also researched for their self-assembly properties. Studies have shown that derivatives of 3-Methoxypyridine-4-boronic acid hydrate can form oligomers through intermolecular coordination, providing insights into the design of new materials and molecular structures (Wakabayashi et al., 1999).
Catalysis in Organic Synthesis
They are used in catalyzing various organic reactions. For example, research has demonstrated their role as catalysts in direct amide formation between carboxylic acids and amines, showcasing their versatility in chemical synthesis (Arnold et al., 2008).
Environmental Applications
Studies have shown their relevance in environmental applications, like borate-catalyzed carbon dioxide hydration, which is significant for carbon capture and geoengineering technologies (Guo et al., 2011).
Electrochemical Applications
These compounds are also important in electrochemical applications, as seen in studies involving their oxidation at boron-doped diamond electrodes. This research contributes to both electroorganic synthesis and wastewater treatment (Iniesta et al., 2001).
Safety And Hazards
When handling 3-Methoxypyridine-4-boronic acid hydrate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(3-methoxypyridin-4-yl)boronic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.H2O/c1-11-6-4-8-3-2-5(6)7(9)10;/h2-4,9-10H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXPAWKLNDTCJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)OC)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674657 | |
Record name | (3-Methoxypyridin-4-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyridine-4-boronic acid hydrate | |
CAS RN |
1072952-50-1 | |
Record name | Boronic acid, B-(3-methoxy-4-pyridinyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxypyridin-4-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxypyridine-4-boronic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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